molecular formula C13H9ClF3NO3S2 B2883837 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1021079-42-4

2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2883837
CAS No.: 1021079-42-4
M. Wt: 383.78
InChI Key: XHQDOIAWZOYINL-UHFFFAOYSA-N
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Description

2-[(5-Chlorothiophen-2-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide ( 1021079-42-4) is a chemical compound with the molecular formula C13H9ClF3NO3S2 and a molecular weight of 383.79 . It is offered for research purposes as a high-purity screening compound. This acetamide derivative features a chlorothiophene-sulfonyl group and a phenyl ring substituted with a trifluoromethyl (CF3) group. The CF3 group is a prominent pharmacophore in medicinal chemistry due to its strong electron-withdrawing nature and ability to enhance a compound's metabolic stability, membrane permeability, and binding affinity . Its high electronegativity and lipophilicity can significantly influence the biological activity and physicochemical properties of lead compounds . Simultaneously, the chlorothiophene moiety is a common heterocyclic scaffold in drug discovery. Compounds incorporating similar sulfonamide and chlorothiophene structures have been investigated in structure-activity relationship (SAR) studies for various therapeutic areas, including as potential anticryptosporidial agents, highlighting the relevance of such chemical frameworks in phenotypic drug discovery . This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)sulfonyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO3S2/c14-10-4-5-12(22-10)23(20,21)7-11(19)18-9-3-1-2-8(6-9)13(15,16)17/h1-6H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQDOIAWZOYINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with N-(3-(trifluoromethyl)phenyl)acetamide . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl chloride group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Sulfonamides and sulfonate esters.

Scientific Research Applications

2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Sulfonyl/Thioether Substituents

2-{[5-(2-Chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
  • Key Differences : Replaces the sulfonyl group with a sulfanyl linkage and introduces a triazole ring.
  • Molecular Formula : C₁₈H₁₄ClF₃N₄OS | Molar Mass : 426.84 g/mol .
  • The triazole ring may enhance aromatic stacking interactions.
2-[(3-Chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide
  • Key Differences : Substitutes the 5-chlorothiophene with a 3-chlorophenyl ring.
  • Implications: The benzene ring (vs.
2-[4-[(5-Chlorothiophen-2-yl)-methoxy]-phenyl]-N-(2-hydroxyethyl)-acetamide
  • Key Differences : Contains a methoxy-linked chlorothiophene and a hydroxyethyl group instead of trifluoromethylphenyl.
  • Molecular Formula: C₁₅H₁₆ClNO₃S | Molar Mass: 325.8 g/mol .
  • Implications : The hydroxyethyl group increases hydrophilicity, which may improve aqueous solubility but reduce membrane permeability.

Analogues with Modified Acetamide Side Chains

2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
  • Key Differences : Replaces the sulfonyl-chlorothiophene with a piperazinyl group.
  • Implications : The piperazine moiety introduces basicity, which could influence blood-brain barrier penetration.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide
  • Key Differences : Substitutes the sulfonyl-thiophene with a benzothiazole ring.
  • Synthesis: Prepared via microwave-assisted coupling of 2-(3-trifluoromethylphenyl)acetyl chloride with 2-amino-6-trifluoromethylbenzothiazole .
  • Implications : The benzothiazole group may enhance fluorescence or metal-binding properties.
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Potential Applications
Target Compound C₁₃H₁₀ClF₃NO₃S₂ 383.8* 5-Chlorothiophen-2-ylsulfonyl, CF₃-phenyl Pharmaceuticals/Agrochemical
2-{[5-(2-Chlorophenyl)-4-methyl-triazol-3-yl]sulfanyl}-N-[3-CF₃-phenyl]acetamide C₁₈H₁₄ClF₃N₄OS 426.84 Triazole-sulfanyl, CF₃-phenyl Not specified
2-(4-Phenylpiperazin-1-yl)-N-[3-CF₃-phenyl]acetamide C₁₉H₂₀F₃N₃O 363.4 Piperazinyl, CF₃-phenyl Anticonvulsant
2-[4-(5-Chlorothiophen-2-yl-methoxy)-phenyl]-N-(2-hydroxyethyl)acetamide C₁₅H₁₆ClNO₃S 325.8 Methoxy-linked thiophene, hydroxyethyl Enzyme studies

*Calculated based on molecular formula.

Biological Activity

2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide (CAS Number: 1021079-42-4) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of anticonvulsant and anticancer research. This article synthesizes existing research findings regarding its biological activity, including relevant case studies and data tables.

The molecular structure of the compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₃H₉ClF₃N₁O₃S₂
Molecular Weight383.8 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit significant anticonvulsant properties. A study demonstrated that derivatives with a trifluoromethyl group showed enhanced anticonvulsant activity, particularly in maximal electroshock (MES) tests, indicating their potential as therapeutic agents for epilepsy.

Key Findings

  • Activity Screening : The compound was screened using animal models, showing protective effects against seizures at doses of 100 mg/kg and 300 mg/kg in various time intervals (0.5 h and 4 h post-administration) .
  • Mechanism : The presence of the trifluoromethyl group was crucial for enhancing binding affinity to neuronal voltage-sensitive sodium channels, which are critical targets for anticonvulsant drugs .

Anticancer Activity

Emerging studies have explored the anticancer potential of this compound. Specifically, it has been evaluated for its effects on FLT3-ITD-positive acute myeloid leukemia (AML).

Case Study Highlights

  • Inhibition of Cell Proliferation : The compound exhibited GI50 values ranging from 30 to 80 nM against various FLT3-ITD mutant cell lines, indicating potent antiproliferative effects .
  • Mechanistic Insights : It was found to suppress phosphorylation of the FLT3 kinase and downstream signaling pathways, leading to apoptosis and cell cycle arrest in the G0/G1 phase .

Insecticidal and Fungicidal Activities

Recent investigations have also reported on the insecticidal and fungicidal activities of similar compounds containing thienyl groups.

Efficacy Data

  • Insecticidal Activity : At a concentration of 200 mg/L, compounds demonstrated a lethality rate of up to 100% against certain pests like Mythimna separata and Plutella xylostella .
  • Fungicidal Activity : Compounds showed inhibition rates against fungal pathogens such as Rhizoctonia cerealis and Sclerotinia sclerotiorum, with rates exceeding those of standard fungicides .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasized that modifications such as the incorporation of fluorine atoms significantly enhance biological activity. The unique properties of fluorine improve metabolic stability and lipophilicity, facilitating better distribution within biological systems .

Q & A

Basic: What are the standard synthetic routes for 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide, and how is structural purity validated?

Methodological Answer:
The compound is synthesized via nucleophilic substitution between 3-chlorothiophenol derivatives and 3-(trifluoromethyl)benzoyl chloride under anhydrous conditions, using a base like triethylamine to facilitate the reaction . Post-synthesis, purification is achieved via recrystallization or column chromatography. Structural integrity is confirmed using:

  • NMR spectroscopy (1H and 13C) to verify proton and carbon environments .
  • HPLC to assess purity (>95% is typical for research-grade material) .
  • IR spectroscopy to identify functional groups (e.g., sulfonyl, acetamide) .

Basic: Which in vitro assays are recommended for preliminary screening of biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Measure activity against targets like kinases or proteases using fluorometric or colorimetric substrates. For example, IC50 values can be determined via dose-response curves .
  • Antimicrobial testing : Use broth microdilution (CLSI guidelines) to evaluate MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains .
  • Cytotoxicity assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess viability reduction .

Advanced: How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity?

Methodological Answer:

  • Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability and target binding via hydrophobic interactions .
  • Chlorine on the thiophene ring improves electrophilic reactivity, potentially increasing enzyme inhibition .
  • Comparative studies : Analogues with fluorine instead of chlorine show reduced potency in kinase assays due to weaker halogen bonding .
    Example Data Table :
Substituent PositionGroupIC50 (μM) against EGFR Kinase
5-chloro (thiophene)-Cl0.45
5-fluoro (thiophene)-F1.82
Data adapted from enzyme inhibition studies

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Control for assay conditions : Variations in pH, temperature, or solvent (e.g., DMSO concentration) can alter compound solubility and activity .
  • Validate target specificity : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .
  • Meta-analysis : Compare datasets using standardized metrics (e.g., pIC50) and apply statistical tools (ANOVA) to identify outliers .

Advanced: What strategies are effective for identifying the compound’s molecular targets?

Methodological Answer:

  • Pull-down assays : Immobilize the compound on beads and identify bound proteins via mass spectrometry .
  • DARTS (Drug Affinity Responsive Target Stability) : Detect stabilized proteins after compound treatment .
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities with potential targets (e.g., COX-2 or HDACs) .

Advanced: How can computational modeling optimize the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME assess permeability (LogP), solubility (LogS), and CYP450 interactions .
  • QSAR models : Relate structural descriptors (e.g., polar surface area) to bioavailability .
  • Metabolism simulations : Use hepatocyte models or cytochrome P450 docking to predict metabolite formation .

Basic: What analytical techniques are critical for stability studies under varying storage conditions?

Methodological Answer:

  • Accelerated stability testing : Store at 40°C/75% RH for 6 months and analyze degradation via:
    • HPLC-MS to identify breakdown products .
    • TGA (Thermogravimetric Analysis) to assess thermal stability .
  • Light sensitivity : Expose to UV-Vis light and monitor changes via UV spectroscopy .

Advanced: How can researchers resolve discrepancies in synthetic yields reported across literature?

Methodological Answer:

  • Reaction optimization : Use DoE (Design of Experiments) to test variables (e.g., solvent polarity, catalyst loading) .
  • Scale-up considerations : Pilot-scale reactions may require adjusted stoichiometry or inert atmospheres to prevent hydrolysis .
    Example Data Table :
SolventCatalystYield (%)Purity (%)
DichloromethaneEt3N6892
THFDBU8297
Data from scaled-up synthesis trials

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